![molecular formula C10H8ClN3O2 B2512430 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid CAS No. 1443279-05-7](/img/structure/B2512430.png)
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid
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Overview
Description
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid, also known as CCPA, is a chemical compound that belongs to the pyrazolo[1,5-A]pyrimidine family. It has a molecular formula of C10H8ClN3O2 and a molecular weight of 237.64 .
Synthesis Analysis
The synthesis of pyrimidines like 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid involves various methods . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of ZnCl2-catalyzed three-component coupling reactions, TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence, and base-promoted intermolecular oxidation C-N bond formation .Chemical Reactions Analysis
Pyrimidines, including 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid, are involved in a variety of chemical reactions . These reactions include oxidative dehydrogenation/annulation/oxidative aromatization, and a [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have simpler and greener synthetic methodology and tunable photophysical properties .
Optical Applications
These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They can be designed to emit good solid-state emission intensities .
Chemosensors
The heteroatoms in these compounds make them potential chelating agents for ions, making them useful in the development of chemosensors .
Bioimaging Applications
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been used in bioimaging applications .
Organic Light-Emitting Devices
These compounds have been used in the development of organic light-emitting devices .
Antitumor Agents
Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
The Epidermal growth factor receptor tyrosine kinase (EGFR-TKIs) domain is a key target for treatment of NSCLC. Design and synthesis of specific EGFR TKIs is crucial for the treatment of NSCLC .
Research and Development of New Drugs
The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make it one of the research hotspots of antitumor drugs in recent years . The TRK inhibitor larotrectinib takes pyrazolo[1,5-a]pyrimidine as the core skeleton and it is also the first FDA approved broad-spectrum anticancer drug independent of tumor type .
Safety and Hazards
properties
IUPAC Name |
6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)10(15)16/h3-5H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBPCNBQLSGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid |
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